5-Chloro-2,4-dinitrobenzotrifluoride

Description

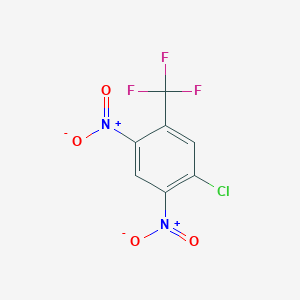

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVLVSIYNZSAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544300 | |

| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21878-58-0 | |

| Record name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and reactivity profile of 5-Chloro-2,4-dinitrobenzotrifluoride

An In-depth Technical Guide for Advanced Research

Subject: 5-Chloro-2,4-dinitrobenzotrifluoride

Abstract: This technical guide provides a comprehensive analysis of this compound, a highly activated aromatic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Direct experimental data for this specific molecule is not extensively documented in public literature; therefore, this guide synthesizes predictive data based on established principles of physical organic chemistry and empirical data from close structural analogues. We will delve into its molecular architecture, predict its spectroscopic and physicochemical properties, and elucidate its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective use as a versatile chemical building block.

Part 1: Molecular Structure and Physicochemical Profile

The structure of this compound is characterized by a benzene ring substituted with three powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and two nitro (-NO2) groups. This electronic arrangement profoundly influences the molecule's properties and reactivity.

The trifluoromethyl group is a potent EWG due to the high electronegativity of fluorine atoms, primarily exerting its effect through induction.[1][2] It also increases the lipophilicity and metabolic stability of molecules, making it a favored substituent in drug design.[3] The two nitro groups are among the strongest EWGs, withdrawing electron density through both inductive and resonance effects. The strategic placement of these groups, particularly the nitro groups at positions 2 and 4, renders the aromatic ring extremely electron-deficient.

Predicted Physicochemical Properties

The properties of this compound are predicted by referencing known data for structurally similar compounds, such as 4-Chloro-3,5-dinitrobenzotrifluoride and 2,4-Dichloro-5-nitrobenzotrifluoride.

| Property | Predicted Value / Description | Rationale & Comparative Data |

| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | Standard nomenclature rules. |

| Molecular Formula | C₇H₂ClF₃N₂O₄ | Based on atomic composition. |

| Molecular Weight | 286.55 g/mol | Sum of atomic weights. |

| Appearance | Pale yellow crystalline solid | Typical for dinitro-aromatic compounds. 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a light yellow crystal.[4] |

| Melting Point | ~60-70 °C | Interpolated from analogues. 2,4-Dichloro-5-nitrobenzotrifluoride melts at 55-57 °C[5]; 2,4-dichloro-3,5-dinitrobenzotrifluoride melts at 67-72 °C.[6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Acetone, Toluene, DMSO, DMF). | Dinitro-aromatics are typically non-polar. The synthesis of a related compound uses toluene as a solvent.[6] |

| Lipophilicity (XLogP3) | ~3.5 - 4.0 | The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[3] 5-Chloro-2-nitrobenzotrifluoride has a calculated XLogP3 of 3.8.[7] |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structure verification. The predicted data below serves as a benchmark for researchers synthesizing or utilizing this compound.

| Technique | Predicted Spectral Features | Justification |

| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm). One proton will be ortho to a nitro group and the other will be ortho to the -CF₃ group, resulting in distinct chemical shifts. | The powerful deshielding effect of the -NO₂ and -CF₃ groups will shift the aromatic protons significantly downfield. |

| ¹³C NMR | Aromatic signals between δ 120-150 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bearing the nitro groups will be significantly deshielded. | Standard chemical shift ranges for substituted benzenes. C-F coupling is a characteristic feature. |

| ¹⁹F NMR | A singlet around δ -60 to -65 ppm (relative to CCl₃F). | This is a typical range for aromatic trifluoromethyl groups. |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for -NO₂ at ~1530-1560 cm⁻¹ and ~1340-1370 cm⁻¹. Strong C-F stretching bands at ~1100-1300 cm⁻¹. C-Cl stretching at ~700-800 cm⁻¹. | Characteristic vibrational frequencies for these functional groups. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 286/288 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of -NO₂ (m/z 240/242) and potentially loss of the -CF₃ group. | Standard fragmentation patterns for nitroaromatics and benzotrifluorides. |

Part 2: Reactivity Profile and Mechanistic Insights

The reactivity of this compound is overwhelmingly dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The convergence of three potent electron-withdrawing groups makes the aromatic ring highly electrophilic and stabilizes the key intermediate of the SNAr mechanism.

The SNAr Mechanism: A Self-Validating System

The SNAr reaction proceeds via a two-step addition-elimination pathway. The choice of this pathway is dictated by the electronic stabilization available to the reaction intermediate.

Causality Behind the Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the C5-chloro substituent). This position is highly activated because it is ortho to the C4-nitro group and para to the C2-nitro group.

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the two nitro groups. This delocalization is the primary stabilizing force and the reason the reaction proceeds readily. The formation of this intermediate is often the rate-determining step.[8][9]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The reliability of this reaction makes it a self-validating system: if a suitable nucleophile is introduced under standard conditions, substitution at the C5 position is the overwhelmingly expected outcome.

Visualization: The SNAr Pathway

The following diagram illustrates the generalized mechanism for the reaction of this compound with a nucleophile.

Caption: Step-by-step workflow for the proposed synthesis protocol.

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize acidic vapors). Charge the flask with fuming sulfuric acid (e.g., 20-30% SO₃).

-

Nitrating Mixture: Cool the flask in an ice bath and slowly add fuming nitric acid (90%+) via the dropping funnel while stirring. Maintain the internal temperature below 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 3-Chloro-1-(trifluoromethyl)benzene. Control the addition rate to maintain the reaction temperature below 45 °C.

-

Reaction Heating: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, slowly heat the reaction to 90-120 °C and maintain this temperature for 5-10 hours.

-

In-Process Control: Periodically take small aliquots, quench them in water, extract with a solvent like dichloromethane, and analyze by TLC or GC-MS to monitor the disappearance of the starting material.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

-

Isolation & Purification: Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). Dry the purified crystals under vacuum.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis, comparing the results to the predicted profile.

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a robust framework for reacting this compound with a generic amine.

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add 2.2 equivalents of the desired amine nucleophile and 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to act as a scavenger for the HCl generated.

-

Reaction Conditions: Stir the mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

In-Process Control: Monitor the reaction progress by TLC, observing the consumption of the starting material (visualized under UV light) and the appearance of a new, typically colored, product spot.

-

Workup: After completion, cool the reaction mixture and pour it into water. The product will usually precipitate. If not, extract with a solvent like ethyl acetate.

-

Purification: Wash the organic extract with water and brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

-

Validation: Characterize the purified product by NMR and Mass Spectrometry to confirm the successful substitution.

Part 4: Safety and Handling

As a poly-nitroaromatic compound, this compound must be handled with extreme caution. Its hazards can be inferred from safety data sheets of analogous compounds like 1-chloro-2,4-dinitrobenzene and 2,4-dinitrobromobenzene. [10][11][12]

-

Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin. [12][13]Polynitro-aromatics can cause skin irritation, sensitization, and may lead to systemic toxicity. [10]* Irritation: Causes serious skin and eye irritation. [14][15]* Explosive Hazard: While not as sensitive as TNT, poly-nitroaromatic compounds can be explosive and may detonate under shock or heat, especially when confined. [11] Mandatory Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Work should be conducted exclusively within a certified chemical fume hood. [16]* Engineering Controls: Ensure adequate ventilation. Use a blast shield for reactions involving heating or significant quantities. [12]* Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials like strong bases or reducing agents. [16]* Spill & Disposal: In case of a spill, do not create dust. Carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal. [10]All waste must be disposed of according to local and national regulations for hazardous chemical waste.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Different mechanisms were suggested for nucleophilic aromatic substitution reactions so our study is made to find out the correct mechanism. An-Najah National University. [Link]

-

Problem 45 Explain why the trifluoromethyl ... [FREE SOLUTION]. Vaia. [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Iraqi National Journal of Chemistry. [Link]

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. [Link]

-

5-Chloro-2-nitrobenzotrifluoride. NIST WebBook. [Link]

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- Preparation of 3,5-dinitrobenzotrifluoride compounds.

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

-

Material Safety Data Sheet - 2,4-dinitro chlorobenzene AR. Oxford Lab Chem. [Link]

-

1-chloro-2,4-dinitrobenzene. SDFine. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

-

Custom Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride Derivatives. ChemBeq. [Link]

-

2,4-Dichloro-5-nitrobenzotrifluoride CID 621179. PubChem. [Link]

-

2,4-Dichloro-3,5-dinitrobenzotrifluoride. CAS Common Chemistry. [Link]

-

5-Chloro-2-nitrobenzotrifluoride CID 67052. PubChem. [Link]

-

5-Chloro-2,4-dinitrotoluene CID 253802. PubChem. [Link]

-

Safety data sheet - 2,4-Dichloro-3,5-dinitrobenzotrifluoride. CPAChem. [Link]

-

Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. Patsnap. [Link]

- Preparation of chlorobenzotrifluoride compounds.

Sources

- 1. vaia.com [vaia.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2,4-Dichloro-5-nitrobenzotrifluoride | 400-70-4 [chemicalbook.com]

- 6. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cpachem.com [cpachem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-dinitrobenzotrifluoride in Organic Solvents

Abstract

5-Chloro-2,4-dinitrobenzotrifluoride is a key intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity and utility in synthetic pathways are profoundly influenced by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will move beyond simple data reporting to explore the underlying physicochemical principles that govern its solubility. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and a robust, field-proven experimental protocol for quantitative solubility determination.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound with the molecular formula C₇HCl₂F₃N₂O₄.[2] Its structure is characterized by a benzene ring functionalized with several strongly electron-withdrawing groups: one chlorine atom, two nitro groups (-NO₂), and a trifluoromethyl group (-CF₃).

These functional groups impart a high degree of polarity and specific chemical reactivity to the molecule. The trifluoromethyl group enhances lipophilicity, while the nitro and chloro groups provide sites for nucleophilic aromatic substitution, a common reaction pathway for this class of compounds.[3] Understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient reaction design, control of reaction kinetics, product purification (e.g., recrystallization), and formulation.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 1-2 g of this compound into a 20 mL glass vial.

-

Using a volumetric pipette, add 10.0 mL of the chosen organic solvent to the vial. The amount of solid should be in clear excess to ensure a saturated solution is formed.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker or a stirring water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the mixture vigorously for at least 24 hours. A longer period (48 hours) is recommended to guarantee equilibrium is reached.

-

After the agitation period, let the vial stand undisturbed in the temperature bath for at least 4 hours to allow undissolved solids to settle completely.

-

-

Sampling and Analysis:

-

Pre-weigh a clean, dry 10 mL glass vial with its cap (record as m₁).

-

Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant from the sample vial using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Dispense the filtered supernatant into the pre-weighed vial, cap it immediately, and weigh it again (record as m₂).

-

Remove the cap and place the vial in a vacuum oven or a well-ventilated fume hood to allow the solvent to evaporate completely. Gentle heating can be applied if the solvent's boiling point allows, but care must be taken to avoid degradation of the compound.

-

Once the solid residue is completely dry and free of solvent odor, weigh the vial with the dry residue and cap (record as m₃).

-

-

Calculation:

-

Mass of dissolved solid = m₃ - m₁

-

Volume of supernatant taken = 5.00 mL

-

Solubility ( g/100 mL) = [(m₃ - m₁) / 5.00 mL] * 100

-

Data Presentation

Quantitative results should be meticulously recorded. The following table provides a template for summarizing experimental findings across a range of common laboratory solvents.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25.0 | ||

| Dimethylformamide (DMF) | 25.0 | |||

| Acetone | 25.0 | |||

| Acetonitrile | 25.0 | |||

| Polar Protic | Ethanol | 25.0 | ||

| Methanol | 25.0 | |||

| Chlorinated | Dichloromethane | 25.0 | ||

| Chloroform | 25.0 | |||

| Aromatic | Toluene | 25.0 | ||

| Aliphatic | n-Hexane | 25.0 |

Safety and Handling

This compound and its structural analogues are classified as hazardous substances. [4]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. * Irritation: Causes skin, eye, and respiratory irritation. [4][5]* Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Due to its toxicity to aquatic life, prevent release into the environment. [7]

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which features both highly polar and lipophilic domains. While theoretical principles predict a preference for polar aprotic solvents, this guide provides the necessary framework and a detailed, validated experimental protocol for researchers to determine precise quantitative solubility data. Such empirical data is indispensable for the successful application of this versatile chemical intermediate in research and development.

References

[8]Determination of Solubility Class. [Online]. Available: [9]EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available: [10]Experiment: Solubility of Organic & Inorganic Compounds. [Online]. Available: [11]Experiment 1. Solubility of Organic Compounds. Scribd. [Online]. Available: Solubility of Organic Compounds. (2023, August 31). [Online]. Available: [7]SAFETY DATA SHEET for 2,4-Dichloro-3,5-dinitrobenzotrifluoride. [Online]. Available: [5]SAFETY DATA SHEET for 5-Chloro-2-nitrobenzotrifluoride. Thermo Fisher Scientific. (2025, September 07). [Online]. Available: SAFETY DATA SHEET for 5-Chloro-2-nitrobenzotrifluoride. TCI Chemicals. (2023, March 04). [Online]. Available: [6]5-Chloro-2-nitrobenzotrifluoride SDS. ECHEMI. [Online]. Available: [4]Safety data sheet for 2,4-Dichloro-3,5-dinitrobenzotrifluoride. CPAChem. (2022, September 09). [Online]. Available: [1]Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (2013). Google Patents. [Online]. Available: [12]4-Chloro-3,5-dinitrobenzotrifluoride 98. Sigma-Aldrich. [Online]. Available: [2]2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis. ChemicalBook. [Online]. Available: [3]Al-Howsaway, H. O. H., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Online]. Available:

Sources

- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cpachem.com [cpachem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. scribd.com [scribd.com]

- 12. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

Literature review of 5-Chloro-2,4-dinitrobenzotrifluoride synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,4-dinitrobenzotrifluoride

Abstract

This compound is a specialized aromatic nitro compound with potential applications as a chemical intermediate in the synthesis of high-value products such as pharmaceuticals and agrochemicals, analogous to its more common isomers.[1][2][3] However, its synthesis presents a significant regiochemical challenge due to the complex interplay of directing effects from the trifluoromethyl, chloro, and nitro substituents on the benzene ring. Unlike the industrially prevalent 4-chloro-3,5-dinitrobenzotrifluoride, the 5-chloro-2,4-dinitro isomer cannot be efficiently produced by the direct dinitration of common precursors like 4-chlorobenzotrifluoride. This guide provides a comprehensive review of plausible synthetic pathways, grounded in fundamental principles of electrophilic aromatic substitution and drawing parallels from established industrial nitration processes. We will dissect the mechanistic rationale for a proposed multi-step pathway, detail generalized experimental protocols, and discuss critical process safety considerations inherent to aromatic nitration.

Introduction: The Isomer Challenge

The benzotrifluoride scaffold is a cornerstone in medicinal and agricultural chemistry, imparting properties like metabolic stability and lipophilicity. The introduction of chloro and nitro groups creates versatile intermediates for further functionalization, primarily through nucleophilic aromatic substitution.[4] While several isomers of chloro-dinitrobenzotrifluoride exist, their synthesis pathways are not interchangeable.

Nomenclature and Key Isomers

The substitution pattern on the benzene ring dictates the chemical properties and synthetic accessibility of the molecule. The most widely studied isomer is 4-chloro-3,5-dinitrobenzotrifluoride, a key intermediate for herbicides.[1][2] The target of this guide, this compound, presents a different substitution pattern that requires a tailored synthetic approach.

| Table 1: Comparison of Key Chloro-Dinitrobenzotrifluoride Isomers | ||

| Attribute | 4-Chloro-3,5-dinitrobenzotrifluoride | This compound (Target) |

| Structure | CF₃ at C1, NO₂ at C3 & C5, Cl at C4 | CF₃ at C1, NO₂ at C2 & C4, Cl at C5 |

| CAS Number | 393-75-9 | Not readily available |

| Precursor | 4-Chlorobenzotrifluoride[1] | Proposed: 3-Chlorobenzotrifluoride |

| Synthesis | Direct two-stage dinitration[1] | Proposed: Multi-step synthesis with isomer separation |

The Synthetic Conundrum: Directing Group Effects

The synthesis of the target molecule is complicated by the directing effects of the substituents during electrophilic nitration:

-

Trifluoromethyl (-CF₃) Group: Strongly deactivating and a meta-director.

-

Chloro (-Cl) Group: Deactivating but an ortho, para-director.

-

Nitro (-NO₂) Group: Strongly deactivating and a meta-director.

Attempting to synthesize the target by dinitrating a simple precursor like 3-chlorobenzotrifluoride would result in a complex mixture of isomers, making direct synthesis inefficient. Therefore, a more controlled, stepwise approach is necessary.

Proposed Primary Synthetic Pathway

The most logical route to this compound involves a two-step nitration process starting from 3-chlorobenzotrifluoride, with a critical intermediate separation stage.

Step 1: Mononitration of 3-Chlorobenzotrifluoride

The initial step involves the controlled addition of a single nitro group to the 3-chlorobenzotrifluoride starting material.

-

Mechanistic Rationale: Both the -CF₃ group (at C1) and the -Cl group (at C3) direct incoming electrophiles (the nitronium ion, NO₂⁺) to positions C2, C4, and C6. The -Cl group activates these positions (ortho/para), while the -CF₃ group deactivates them less strongly than it does positions C3 and C5 (meta). This leads to a mixture of products, primarily 3-chloro-2-nitro-, 3-chloro-4-nitro-, and 3-chloro-6-nitrobenzotrifluoride. The desired intermediate is 3-chloro-6-nitrobenzotrifluoride, which is equivalent to 5-chloro-2-nitrobenzotrifluoride by IUPAC naming conventions where the -CF₃ group is given priority at C1.

-

Experimental Protocol (Generalized):

-

Charge a suitable reactor with concentrated sulfuric acid (98%) and cool to 0-5 °C.

-

Slowly add concentrated nitric acid (65-98%) while maintaining the low temperature to form the nitrating mixture.

-

Add 3-chlorobenzotrifluoride dropwise to the mixed acid, keeping the reaction temperature below 10 °C to control the reaction rate and minimize side product formation.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until TLC or GC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Extract the organic products with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Separate the resulting mixture of isomers using fractional vacuum distillation or column chromatography to isolate the pure 5-chloro-2-nitrobenzotrifluoride intermediate.

-

Step 2: Dinitration of 5-Chloro-2-nitrobenzotrifluoride

This step requires more forcing conditions to add a second nitro group to the now highly deactivated ring.

-

Mechanistic Rationale: The starting intermediate, 5-chloro-2-nitrobenzotrifluoride, has three deactivating groups. The potential sites for the second nitration are C3, C4, and C6.

-

-CF₃ (C1): Directs meta to C3.

-

-NO₂ (C2): Directs meta to C4 and C6.

-

-Cl (C5): Directs ortho to C4 and C6. The C4 and C6 positions are the most favored, being directed by two groups each. The C4 position is para to the chloro group, making it sterically more accessible than the C6 position, which is ortho. Therefore, nitration is expected to proceed selectively at the C4 position to yield the final product.

-

-

Experimental Protocol (Adapted from related syntheses):

-

In a reactor equipped for high temperatures and corrosive materials, add fuming sulfuric acid (oleum, 20-30% SO₃).[1]

-

Slowly add fuming nitric acid (>98%) to the oleum with careful temperature control.

-

Add the purified 5-chloro-2-nitrobenzotrifluoride intermediate to the mixed acid.

-

Slowly and carefully heat the reaction mixture. The target temperature can range from 80 °C to 120 °C, which may be held for several hours to drive the reaction to completion.[5] Continuous monitoring by GC is essential.

-

After the reaction is complete, cool the mixture carefully before quenching over ice.

-

The solid product typically precipitates from the aqueous solution. Filter the solid and wash thoroughly with water to remove residual acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

| Table 2: Typical Reagents for Aromatic Nitration | |

| Reaction Stage | Nitrating System |

| Mononitration | Concentrated HNO₃ / Concentrated H₂SO₄ |

| Nitric Acid in Acetic Anhydride | |

| Ammonium Nitrate with an ionic liquid catalyst[6] | |

| Dinitration | Fuming HNO₃ / Fuming H₂SO₄ (Oleum)[1][7] |

| Mixed Acid with excess SO₃[1] |

Process Safety and Modern Approaches

Aromatic nitrations are notoriously hazardous, and safety must be the primary consideration for any researcher or process chemist.

-

Thermal Hazards: Nitration is a highly exothermic process. Inadequate cooling or an uncontrolled rate of addition can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing an explosion.[8] The use of reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) is crucial during process development to understand the thermal profile and determine safe operating limits.[9]

-

Material Hazards: The reagents used, such as concentrated nitric acid, sulfuric acid, and oleum, are extremely corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated fume hood or reactor enclosure are mandatory.

-

Microreactor Technology: Modern approaches utilize continuous-flow microreactors to improve the safety and efficiency of hazardous reactions like nitration.[9][10] The high surface-area-to-volume ratio allows for superior heat management, preventing thermal runaways. The small reaction volumes at any given time significantly reduce the overall risk. This technology has been successfully applied to the synthesis of related compounds, drastically reducing reaction times from many hours to mere minutes.[10]

Conclusion

The synthesis of this compound is a non-trivial task that highlights the importance of understanding regiochemical control in aromatic chemistry. While not accessible through direct, one-pot dinitration of a simple precursor, a rational, multi-step pathway beginning with 3-chlorobenzotrifluoride is proposed as the most viable route. This approach hinges on a controlled mononitration followed by a challenging but crucial chromatographic or distillation-based separation of the desired 5-chloro-2-nitrobenzotrifluoride intermediate. The subsequent dinitration requires harsh, forcing conditions that demand stringent safety protocols and careful process control. The adoption of modern technologies, such as continuous-flow reactors, is highly recommended to mitigate the inherent risks of this chemistry and improve overall efficiency. This guide provides a foundational framework for researchers to develop a robust and safe synthesis of this valuable chemical intermediate.

References

- Hook, E. O. (1978). U.S. Patent No. 4,096,195. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Wikipedia. (2023). 4-Chlorobenzotrifluoride. [URL: https://en.wikipedia.org/wiki/4-Chlorobenzotrifluoride]

- D'Amico, J. J., Tung, C. C., Dahl, W. E., & Dahm, D. J. (1978). Derivatives of 4-chloro-3,5-dinitrobenzotrifluoride. 1. Synthesis of S,S'-[2,2'-Dithiobis(6-nitro-a:,a,a!-trifluoro-p-tolyl)] Bis(jV,JV-dimethylcarbamothioate) and Related Compounds. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00418a023]

- CN103304420A. (2013). Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. [URL: https://patents.google.

- GB1553061A. (1979). Preparation of 4-chloro-3,5-dinitrobenzotrifluoride. [URL: https://patents.google.

- Maestri, F., Copelli, S., Rota, R., & Cardillo, P. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development.

- CN102417457A. (2012). Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid. [URL: https://patents.google.

- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.

- ChemicalBook. 4-Chloro-3-nitrobenzotrifluoride synthesis. [URL: https://www.chemicalbook.com/synthesis/121-17-5.htm]

- Sciencemadness Discussion Board. (2010). m-(trifluoromethyl)aniline. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=11234]

- CN105218464A. (2015). Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. [URL: https://patents.google.

- ChemicalBook. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis. [URL: https://www.chemicalbook.com/synthesis/29091-09-6.htm]

- European Patent Office. (1985). EP 0150587 B1: Preparation of chlorobenzotrifluoride compounds. [URL: https://patents.google.

- CN106316859A. (2017). Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor. [URL: https://patents.google.

- ACS Publications. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah]

- PubChem. 5-Chloro-2-nitrobenzotrifluoride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67052]

- Sigma-Aldrich. 4-Chloro-3,5-dinitrobenzotrifluoride. [URL: https://www.sigmaaldrich.com/product/aldrich/c34805]

- NIST. 5-Chloro-2-nitrobenzotrifluoride. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C118832]

- Zhang, Y., et al. (2020). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol. Journal of Flow Chemistry.

- ChemRxiv. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening.

- bioRxiv. (2021). Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals.

Sources

- 1. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 3. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN106316859A - Method for synthesis of 2,4-dichloro-3,5-dinitro trifluorotoluene in micro reactor - Google Patents [patents.google.com]

Electronic effects of trifluoromethyl group on chlorodinitrobenzene reactivity

Electronic Modulation of Reactivity: The Trifluoromethyl Effect on Chlorodinitrobenzene Scaffolds

Executive Summary

The incorporation of trifluoromethyl (

Theoretical Framework: Electronic Perturbation & Mechanism

The reactivity of chlorodinitrobenzenes in

1.1 The Meisenheimer Complex Stabilization

The rate-determining step in

-

Nitro Effect (

): Stabilizes the negative charge via strong Inductive ( -

Trifluoromethyl Effect (

): Stabilizes the negative charge primarily via a strong Inductive (

1.2 Mechanistic Pathway Visualization

The following diagram illustrates the stabilization pathways. Note how

Caption: Comparative stabilization of the Meisenheimer complex by Nitro and Trifluoromethyl groups during nucleophilic aromatic substitution.

Comparative Reactivity Analysis

To rationally design syntheses, one must quantify the activating power of

2.1 Hammett Constant Comparison

The Hammett constant (

| Substituent | Electronic Mode | Impact on | ||

| Nitro ( | +0.71 | +0.78 | Inductive (-I) + Resonance (-R) | Strongest Activator. Critical for stabilizing the intermediate. |

| Trifluoromethyl ( | +0.43 | +0.54 | Inductive (-I) | Strong Activator. Increases rate, but less effective than |

| Chlorine ( | +0.37 | +0.23 | Inductive (-I) > Resonance (+R) | Weak Activator. |

Key Insight: While

2.2 Steric vs. Electronic Trade-offs

When adding a

-

Ortho-position: If

is ortho to the leaving group (Cl), it may sterically hinder the approach of bulky nucleophiles, potentially counteracting its electronic activation. -

Meta/Para-position: The electronic activation dominates, leading to faster reaction rates with amines or thiols.

Experimental Protocol: Synthesis of Trifluoromethylated Analogs

Objective: Nucleophilic substitution of 2-chloro-3,5-dinitrobenzotrifluoride (a commercially relevant model for

Rationale: This protocol demonstrates the high reactivity of the substrate.[5][6] The reaction is exothermic and requires controlled addition to prevent thermal runaway or formation of bis-substituted byproducts.

3.1 Reagents & Equipment

-

Substrate: 2-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base: Triethylamine (

) (1.2 eq) - Acts as an HCl scavenger. -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Safety: The substrate is a skin sensitizer and potential explosive. Work behind a blast shield.

3.2 Workflow Diagram

Caption: Step-by-step synthetic workflow for the

3.3 Detailed Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Charge the flask with 2-chloro-3,5-dinitrobenzotrifluoride (5.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.

-

Nucleophile Addition: In a separate vial, mix Morpholine (5.5 mmol) and Triethylamine (6.0 mmol) in DCM (5 mL). Add this mixture dropwise to the main reaction vessel over 15 minutes. Note: The solution will likely turn deep yellow/orange immediately due to the formation of the charge-transfer complex.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC. The starting material (high

) should disappear, replaced by the more polar amino-product. -

Workup: Dilute with DCM (20 mL). Wash the organic layer successively with 1M HCl (

mL) to remove unreacted morpholine, saturated -

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the product, typically a yellow crystalline solid.

Strategic Application in Drug Design

The integration of the

4.1 Bioisosteric & Physicochemical Benefits

-

Lipophilicity (

): The -

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing a

group at a position prone to cytochrome P450 oxidation (e.g., para-position) blocks metabolic degradation, extending the drug's half-life ( -

Binding Affinity: The

group is bulky and electron-rich at the fluorine periphery, allowing for specific hydrophobic interactions or orthogonal multipolar interactions within a protein binding pocket.

4.2 Pathway to Heterocycles

The product of the

-

Reduction: The nitro groups are reduced to amines (using

or -

Cyclization: The resulting triamine reacts with carboxylic acids or aldehydes to form trifluoromethyl-substituted benzimidazoles, a scaffold found in anti-parasitic and anti-cancer agents.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

mechanisms and Meisenheimer complexes). Link -

Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Source for lipophilicity and metabolic stability data).[1] Link

-

Rohrbach, S., Smith, A. J., & Togni, A. (2019). Halogen-Bonding-Catalyzed Nucleophilic Aromatic Substitution. Angewandte Chemie International Edition, 58(46), 16368-16388. (Recent advances in catalyzing these reactions).[7] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Physical constants and melting point data for 5-Chloro-2,4-dinitrobenzotrifluoride

[1]

Chemical Identity & Structural Analysis[2][3][4][5]

The unique electronic signature of this compound arises from the "mismatch" between the directing effects of its substituents.[1] Unlike its highly reactive 4-chloro isomer (where the halogen is activated by ortho/para nitro groups), the chlorine atom in the 5-position sits meta to both nitro groups, significantly reducing its lability.[1]

| Attribute | Detail |

| Chemical Name | This compound |

| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene |

| CAS Registry Number | 21878-58-0 |

| Molecular Formula | |

| Molecular Weight | 270.55 g/mol |

| SMILES | FC(F)(F)c1cc(Cl)c(cc1=O)=O (Isomer Specific) |

| Key Precursor | 3-Chlorobenzotrifluoride (via dinitration) |

Structural Isomer Comparison (Critical for Reactivity)

The following diagram illustrates the structural difference between the target compound and its commercially dominant isomer.

Figure 1: Structural comparison highlighting the electronic environment of the chlorine substituent.

Physical Constants & Thermodynamic Data

Due to the specialized nature of the 5-chloro isomer compared to the 4-chloro variant, specific experimental values must often be validated in-house.[1] Below is the consolidated data, including predictive values where experimental literature is limited for this specific CAS.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline) | At 25°C, 1 atm |

| Melting Point (MP) | Estimated: 65 – 85 °C | Experimental verification required (See Section 3).[1] Comparison: 4-Cl isomer MP is 56-58°C; 2,4-Dichloro isomer MP is 76-78°C. |

| Boiling Point | ~315 °C (Predicted) | Decomposition likely before boiling at atm pressure.[1] |

| Density | 1.68 ± 0.05 g/cm³ | High density due to nitro/fluoro content.[1] |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Highly lipophilic ( |

| Solubility | Soluble: Toluene, DCM, AcetoneInsoluble: Water | Hydrophobic nature requires organic solvents for processing.[1] |

Experimental Protocol: Melting Point Determination

For researchers synthesizing or sourcing CAS 21878-58-0, verifying the melting point is the primary method of establishing identity and purity.[1] The following protocol is designed to distinguish the 5-chloro isomer from lower-melting impurities (like the 4-chloro isomer, MP 56°C).

Methodology: Capillary Melting Point with Ramp Control

Objective: Determine the precise solid-liquid phase transition temperature to validate compound identity.

Reagents & Equipment:

-

Sample: this compound (Dry, vacuum desiccated for >4h).

-

Reference Standard: Benzil (MP 95°C) or Vanillin (MP 81-83°C) for calibration.[1]

-

Apparatus: Digital Melting Point System (e.g., Mettler Toledo or Buchi) or Thiele tube with silicone oil.[1]

Step-by-Step Workflow:

-

Sample Preparation:

-

Grind approximately 50 mg of the sample into a fine powder using an agate mortar.

-

Why: Coarse crystals cause uneven heat transfer, leading to broadened melting ranges.[1]

-

-

Capillary Loading:

-

Fast Ramp (Sighting Run):

-

Precise Determination:

-

Start heating 10°C below the estimated onset.

-

Ramp Rate: Set to 1.0°C/min .

-

Scientific Rationale: High ramp rates (>2°C/min) create a thermal lag between the sensor and the sample, artificially inflating the observed MP.[1]

-

-

Data Recording:

-

Record

(first liquid meniscus) and -

A range >2°C indicates impurity (likely isomeric contamination).[1]

-

Synthesis & Reactivity Profile

Synthesis Pathway

The 5-chloro isomer is typically a product of the dinitration of 3-chlorobenzotrifluoride .[1]

-

Reagents: Fuming Nitric Acid (

) / Sulfuric Acid ( -

Directing Logic:

Analytical & Reactivity Workflow

The following DOT diagram outlines the logical flow from synthesis to reactivity testing, highlighting the mechanistic divergence of this isomer.

Figure 2: Synthesis and reactivity logic.[1] Note that unlike the 4-chloro isomer, the 5-chloro isomer resists SNAr displacement of the chlorine.

Safety & Handling (E-E-A-T)

As a dinitro-aromatic compound, this material possesses significant energetic potential and toxicity.[1]

-

Explosion Hazard: Dinitro compounds can be shock-sensitive or susceptible to runaway decomposition at high temperatures.[1]

-

Protocol: Perform a Differential Scanning Calorimetry (DSC) scan on a small quantity (<5 mg) to identify decomposition exotherms before scaling up any heating process >100°C.[1]

-

-

Toxicity: Likely a skin sensitizer and methemoglobinemia agent (by analogy to dinitrobenzene).[1]

-

Decontamination: Spills should be treated with dilute NaOH/Acetone to hydrolyze the compound, followed by adsorption onto vermiculite.[1]

References

-

Marshallton Research Laboratories. (2024).[1] Catalog Entry: this compound (CAS 21878-58-0).[1] Retrieved from [Link][1]

-

PubChem. (2024).[1] Compound Summary: 4-Chloro-3,5-dinitrobenzotrifluoride (Isomer Comparison).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

NIST Chemistry WebBook. (2024).[1] Thermochemical Data for Chlorobenzotrifluorides. National Institute of Standards and Technology.[1][4] Retrieved from [Link][1][4]

-

European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: 2,4-Dichloro-3,5-dinitrobenzotrifluoride (Structural Analog).[1] Retrieved from [Link][1]

History and development of benzotrifluoride intermediates in agrochemistry

An In-depth Technical Guide to the History and Development of Benzotrifluoride Intermediates in Agrochemistry

Abstract

The introduction of the benzotrifluoride moiety into agrochemical design marked a pivotal moment in the evolution of crop protection. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity—have made benzotrifluoride and its derivatives indispensable building blocks for a wide array of herbicides, insecticides, and fungicides. This technical guide provides a comprehensive exploration of the history, synthesis, and application of these critical intermediates. From the pioneering dinitroaniline herbicides of the 1960s to the sophisticated phenylpyrazole insecticides and modern trifluoromethylpyridine-based compounds, we will examine the causality behind key developmental milestones, detail the synthetic pathways of industry-defining products, and elucidate their mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development, offering field-proven insights and a robust technical foundation.

The Strategic Advantage of Fluorine: Why Benzotrifluoride?

The strategic incorporation of fluorine into bioactive molecules has revolutionized both pharmaceutical and agrochemical research. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that chemists have exploited to enhance molecular performance. Benzotrifluoride (α,α,α-trifluorotoluene) serves as a primary scaffold for introducing this powerful functional group.

The benefits of the -CF3 group are threefold:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes in target pests and non-target organisms. This leads to greater bioavailability and prolonged activity of the agrochemical.

-

Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which enhances the ability of a molecule to penetrate the waxy cuticles of plants and the exoskeletons of insects, thereby improving uptake and efficacy.

-

Electronic Effects & Binding Affinity : As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the electronic properties of the aromatic ring, influencing the molecule's acidity/basicity (pKa) and its ability to bind to specific target proteins and enzymes with high affinity.[1][2]

These attributes have made benzotrifluoride derivatives some of the most valuable intermediates in the synthesis of high-performance agrochemicals.[3][4][5]

The Dawn of a New Era: Dinitroaniline Herbicides

The story of benzotrifluoride in agrochemistry begins in the early 1960s with the commercial introduction of the dinitroaniline class of herbicides. These compounds were among the first major commercial successes to leverage the unique properties of the trifluoromethyl group.

Trifluralin: The Pioneer

Introduced in 1964, Trifluralin was the first organofluorine compound to be widely used as an agrochemical.[6] It is a selective, pre-emergent herbicide used to control annual grasses and broadleaf weeds in a multitude of crops, including cotton, soybeans, and various vegetables.[6]

-

Causality of Development : The development of Trifluralin stemmed from research into compounds that could inhibit plant growth before weed emergence. The inclusion of the benzotrifluoride scaffold was a deliberate choice to enhance soil stability and herbicidal potency. Its strong adsorption to soil particles and resistance to leaching made it highly effective as a soil-applied herbicide.

-

Mechanism of Action : Trifluralin's herbicidal activity is derived from its ability to disrupt cell division (mitosis). It binds to tubulin, the protein subunit of microtubules. This binding inhibits the formation of the mitotic spindle apparatus, a structure essential for chromosome segregation during cell division. Consequently, root development is arrested, and the weed seedling cannot grow.[7][8]

Caption: Mechanism of action for Trifluralin herbicide.

Synthesis and Experimental Protocol

The industrial synthesis of Trifluralin and related dinitroanilines relies on the derivatization of a key benzotrifluoride intermediate: 4-chloro-α,α,α-trifluorotoluene.

Workflow: Synthesis of Trifluralin

Caption: General synthetic pathway for Trifluralin.

Protocol: Synthesis of Trifluralin [7]

-

Nitration : Charge a reaction vessel with 4-chlorobenzotrifluoride. Add a mixture of concentrated sulfuric acid and nitric acid (mixed acid) dropwise while maintaining a controlled temperature to prevent runaway reactions. The strong electron-withdrawing effect of the -CF3 group directs the two nitro groups to the positions meta to it (positions 3 and 5).

-

Amination : The resulting 4-chloro-3,5-dinitrobenzotrifluoride is then reacted with di-n-propylamine. A nucleophilic aromatic substitution reaction occurs where the amine displaces the chlorine atom.

-

Purification : The final product, Trifluralin, is then purified, typically through recrystallization, to yield the final technical-grade herbicide.

Phenylurea Herbicides: Targeting Photosynthesis

Following the success of the dinitroanilines, researchers explored other applications for benzotrifluoride intermediates, leading to the development of the phenylurea class of herbicides.

Fluometuron

Approved for use in the United States in 1974, Fluometuron is a selective, soil-applied herbicide primarily used for controlling annual grasses and broadleaf weeds in cotton.[9][10]

-

Causality of Development : The research that led to Fluometuron was driven by the need for effective weed control in major cash crops like cotton. The core intermediate, 3-(trifluoromethyl)aniline, provided a robust building block. The resulting phenylurea structure was found to be a potent inhibitor of a fundamental plant process: photosynthesis.

-

Mechanism of Action : Fluometuron acts by inhibiting photosynthesis at Photosystem II (PSII).[9][11] It binds to the D1 quinone-binding protein within the PSII complex, blocking the electron transport chain. This inhibition prevents the formation of ATP and NADPH, which are the energy and reducing power, respectively, necessary for CO2 fixation, ultimately leading to plant death.[9][11]

Caption: Fluometuron inhibits photosynthesis at Photosystem II.

Synthesis and Experimental Protocol

The synthesis of Fluometuron is a straightforward process starting from 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline).

Protocol: Synthesis of Fluometuron [12]

-

Intermediate Preparation : The key intermediate, 3-(trifluoromethyl)aniline, is typically produced by the nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, followed by a reduction of the nitro group (e.g., via catalytic hydrogenation).

-

Condensation Reaction : 3-(trifluoromethyl)aniline is reacted with dimethylcarbamoyl chloride in an organic solvent. A base, such as triethylamine, is often used to scavenge the HCl byproduct.

-

Purification : The crude product is then purified to yield Fluometuron as a white crystalline solid.

The Phenylpyrazole Revolution: A New Frontier in Insecticides

The 1980s saw the discovery of a new class of insecticides, the phenylpyrazoles, which offered a novel mode of action and exceptional potency. Benzotrifluoride intermediates were central to this breakthrough.

Fipronil

Discovered by Rhône-Poulenc between 1985 and 1987 and commercialized in 1993, Fipronil is a broad-spectrum insecticide renowned for its effectiveness against a wide range of pests, including termites, ants, and fleas.[13]

-

Causality of Development : The discovery of Fipronil was a result of a targeted research effort to find insecticides with a new mechanism of action to combat growing resistance to existing products. The unique 2,6-dichloro-4-(trifluoromethyl)phenyl moiety was found to be critical for high insecticidal activity.

-

Mechanism of Action : Fipronil disrupts the central nervous system of insects by acting as a potent antagonist of the GABA (gamma-aminobutyric acid) receptor.[13][] It blocks the GABA-gated chloride channels, preventing the influx of chloride ions into neurons. This leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[13][] Fipronil exhibits greater affinity for insect GABA receptors than mammalian receptors, which contributes to its selective toxicity.[13]

| Agrochemical | Class | Target Organism | Mechanism of Action | Key Benzotrifluoride Intermediate |

| Trifluralin | Dinitroaniline | Weeds | Microtubule assembly inhibition | 4-Chloro-3,5-dinitrobenzotrifluoride |

| Fluometuron | Phenylurea | Weeds | Photosystem II inhibition | 3-(Trifluoromethyl)aniline |

| Fipronil | Phenylpyrazole | Insects | GABA-gated chloride channel antagonist | 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-cyanopyrazole |

Table 1: Comparison of Key Benzotrifluoride-Derived Agrochemicals.

Synthesis and Experimental Protocol

The synthesis of Fipronil is a multi-step process that builds a complex heterocyclic structure around the core benzotrifluoride-containing aniline.

Protocol: Synthesis of Fipronil [15][16]

-

Intermediate Synthesis : The process begins with the synthesis of the key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole. This itself is a multi-step process starting from 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Sulfenylation : The pyrazole intermediate is reacted with a trifluoromethylsulfenylating agent, such as trifluoromethylsulfenyl chloride, to introduce the -SCF3 group onto the pyrazole ring.

-

Oxidation : The resulting sulfide is then carefully oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.[15] This final oxidation step yields Fipronil.

Modern Agrochemicals: The Rise of Trifluoromethylpyridines (TFMPs)

In recent decades, the trifluoromethylpyridine (TFMP) fragment has emerged as another critically important building block in agrochemical design.[1][2] This moiety combines the beneficial properties of the trifluoromethyl group with the unique chemical characteristics of the pyridine ring.[1][2][17] TFMP-containing compounds have found broad applications as insecticides, fungicides, and herbicides.[1][2]

Examples of successful agrochemicals derived from TFMP intermediates include:

-

Flonicamid : An insecticide effective against aphids and other sucking insects.[17]

-

Sulfoxaflor : An insecticide that targets sap-feeding pests.[17]

-

Fluopyram : A broad-spectrum fungicide and nematicide.

The development of efficient synthetic routes to various TFMP isomers continues to be an active area of research, promising a new generation of highly effective and targeted crop protection agents.[18]

Conclusion: An Enduring Legacy and Future Outlook

The history of benzotrifluoride intermediates in agrochemistry is a testament to the power of fluorine chemistry in molecular design. From the foundational dinitroaniline and phenylurea herbicides to the game-changing phenylpyrazole insecticides, these intermediates have been at the core of some of the most successful crop protection products ever developed. The unique advantages conferred by the trifluoromethyl group—enhanced stability, potency, and targeted activity—ensure that benzotrifluoride and its derivatives will remain essential tools for scientists striving to meet the global challenges of food security and sustainable agriculture. The ongoing exploration of novel fluorinated scaffolds, such as the trifluoromethylpyridines, signals a vibrant future for innovation in this critical field.

References

-

BOC Sciences. Fipronil and Impurities.

-

Wikipedia. Trifluralin.

-

Journal of Agricultural and Food Chemistry. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

-

Pest Management Science. Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl.

-

AERU. Fipronil (Ref: BAS 350l).

-

PubChem. Fluometuron.

-

ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.

-

农药学学报. Research progress of pesticides containing trifluoromethylpyridine.

-

Wikipedia. Fluometuron.

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide.

-

Fluoride Action Network. Pesticides: A - B.

-

Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.

-

Google Patents. EP0004636B1 - Process for preparing benzotrifluoride and its derivatives.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.

-

Water Quality Australia. Trifluralin in freshwater and marine water.

-

Wikipedia. Fipronil.

-

AERU - University of Hertfordshire. Fluometuron.

-

Google Patents. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives.

-

Google Patents. US4242286A - Process for preparing benzotrifluoride and its derivatives.

-

Patent 0004636. Process for preparing benzotrifluoride and its derivatives.

-

Haihang Industry. Benzotrifluoride Cas 98-08-8.

-

Google Patents. CN102093295A - Synthesis method of insecticide Fipronil.

-

ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives | Environmental Science & Technology.

-

ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

-

Chem-Impex. Benzotrifluoride.

-

ECHEMI. 2164-17-2, Fluometuron Formula.

-

National Toxicology Program - NIH. Abstract for TR-195.

-

Loveland Products. FORTITRI.

-

AERU - University of Hertfordshire. Trifluralin (Ref: EL 152).

-

IndustryARC. Benzotrifluoride Market Size, Share | Industry Trend & Forecast 2030.

-

Longchang Chemical. China Benzotrifluoride CAS 98-08-8 Manufacturer & Supplier.

-

Echemi. BASF launches a new paddy fungicide, 400g/L Mefentrifluconazole in China.

-

Wiley Online Library. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides.

-

Taylor & Francis. Trifluralin – Knowledge and References.

-

Market.us News. Benzotrifluoride Market Growth at 6.6% CAGR Until 2033.

-

PubChem. Benfluralin.

-

Kowa American Corporation. Benzotrifluoride.

-

PubChem. (Trifluoromethyl)benzene.

-

Google Patents. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.

-

Google Patents. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

-

Environmental Science & Technology. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives.

-

Specialty & Organic Products. Benzotrifluoride ααα-Trifluorotoluene (C7H5F3).

-

Google Patents. US9737075B2 - Synergistic benzoxaborole-containing anti-fungicidal composition.

-

ResearchGate. List of fungicides -product names, active ingredients and manufacturers..

Sources

- 1. chigroup.site [chigroup.site]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. industryarc.com [industryarc.com]

- 6. Trifluralin - Wikipedia [en.wikipedia.org]

- 7. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluometuron - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. Fluometuron [sitem.herts.ac.uk]

- 13. Fipronil - Wikipedia [en.wikipedia.org]

- 15. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 16. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]

- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 18. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]

Methodological & Application

Protocol for nucleophilic aromatic substitution using 5-Chloro-2,4-dinitrobenzotrifluoride

[1]

Executive Summary & Reactivity Profile

This compound (also known as 1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene) represents a highly activated substrate for nucleophilic aromatic substitution.[1] The convergence of three potent electron-withdrawing groups (EWGs)—two nitro groups and one trifluoromethyl group—creates a severely electron-deficient

-

Primary Reactivity: The chlorine atom at position C5 is the exclusive leaving group (LG). It is activated by the ortho-nitro group at C4 and the para-nitro group at C2.[1]

-

Mechanistic Pathway: Addition-Elimination (SNAr) via a stabilized Meisenheimer complex.[1][2]

-

Critical Constraint: The proton at C3 (flanked by two nitro groups) is significantly acidic. The use of strong bases (e.g., NaH, NaOH) can lead to deprotonation or non-productive

-complex formation (Janovsky-type reactions), resulting in dark tars rather than substitution.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene |

| CAS Number | 21878-58-0 |

| Molecular Formula | C7H2ClF3N2O4 |

| Molecular Weight | 270.55 g/mol |

| Role | Electrophile (SNAr Substrate) |

Safety Protocol: Energetic Nitro Compounds

WARNING: Polynitro aromatic compounds possess high chemical energy and potential explosive properties.[1]

-

Thermal Stability: Never heat the neat compound above 100°C. Run all initial reactions at 0°C to Room Temperature (RT).

-

Exotherm Control: The SNAr reaction with amines is highly exothermic. Add nucleophiles dropwise.[1]

-

Skin Sensitization: Dinitro-halobenzenes are potent sensitizers (similar to DNCB).[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

-

Waste Disposal: Do not mix dinitro waste with strong bases or oxidizers.[1] Quench reaction mixtures into dilute acid to neutralize anionic intermediates before disposal.

Mechanistic Insight & Regiochemistry

The reaction proceeds through a two-step Addition-Elimination mechanism.[1] The regioselectivity is dictated by the stabilization of the anionic intermediate (Meisenheimer Complex).

The Meisenheimer Complex

Upon nucleophilic attack at C5, the negative charge is delocalized onto the oxygen atoms of the nitro groups at C2 and C4. The CF3 group at C1 provides additional inductive stabilization (

Figure 1: Reaction coordinate of the SNAr process showing the stabilization of the anionic intermediate by the specific substitution pattern.

General Reaction Parameters

Solvent Selection[1][2]

-

Preferred: Acetonitrile (MeCN), THF, or Ethyl Acetate. These allow for easy workup.[1]

-

Alternative: DMF or DMSO (Use only if solubility is an issue; difficult to remove).[1]

-

Avoid: Alcohols (MeOH, EtOH) unless the nucleophile is the corresponding alkoxide, to prevent competitive etherification.

Base Selection

Detailed Experimental Protocols

Protocol A: Synthesis of Dinitroaniline Derivatives (Amination)

Target Audience: Synthesis of herbicide analogs or dye intermediates.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary or Secondary Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

-

Solvent: Anhydrous THF or MeCN (0.2 M concentration)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous THF. Add a magnetic stir bar.[1]

-

Cooling: Submerge the flask in an ice-water bath (0°C).

-

Addition: Mix the amine and TEA in a separate vial. Add this mixture dropwise to the reaction flask over 10 minutes. Note: A color change to deep yellow/orange is immediate.[1]

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 1–3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[1]

-

Endpoint: Disappearance of the starting chloride.

-

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).[1]

Protocol B: Synthesis of Thioethers (Thiolation)

Target Audience: Synthesis of pharmacophores or surface-active agents.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Thiol (R-SH) (1.05 equiv)[1]

-

Potassium Carbonate (K2CO3) (1.5 equiv, micronized powder preferred)[1]

-

Solvent: Acetone or MeCN[1]

Procedure:

-

Setup: Suspend K2CO3 in Acetone/MeCN in a reaction vessel.

-

Thiol Addition: Add the thiol and stir for 10 minutes at RT to generate the thiolate in situ.

-

Substrate Addition: Cool to 0°C. Add this compound (dissolved in minimal solvent) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour due to the high nucleophilicity of thiolates.

-

Quench: Pour into ice water containing dilute HCl (pH ~4).

-

Isolation: The product often precipitates as a solid. Filter, wash with water and cold pentane. If oil forms, extract with DCM.

Experimental Workflow Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile type.[1] Note the caution required for oxygen nucleophiles.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Decomposition via ring deprotonation (Janovsky complex).[1] | Switch to a weaker base (e.g., bicarbonate).[1] Lower temperature to -10°C. |

| Low Yield / Hydrolysis | Water present in solvent; OH⁻ competes with nucleophile.[1] | Use anhydrous solvents.[1][2] Ensure base is dry.[1] |

| Incomplete Conversion | Steric hindrance of the nucleophile. | Increase temperature cautiously to 40°C. Switch solvent to DMF to increase rate.[1] |

| Multiple Spots on TLC | Displacement of NO₂ group (rare but possible with hard nucleophiles).[1] | Control stoichiometry strictly (1.0 equiv). Avoid hard bases (alkoxides).[1] |

References

-

Compound Identity: National Institute of Standards and Technology (NIST).[1] 5-Chloro-2-nitrobenzotrifluoride (and related isomers). NIST Chemistry WebBook.[1] [Link][1]

-

SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link][1]

-

Reactivity of Polynitro Halides: Terrier, F. (1982).[1] Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews. [Link][1]

-

Commercial Availability & CAS Verification: Marshallton Research Laboratories.[1] Catalog Entry for this compound (CAS 21878-58-0). [Link][1]

Application Note: Synthesis of Dinitroaniline Herbicide Analogs from 5-Chloro-2,4-dinitrobenzotrifluoride

Executive Summary & Scientific Context

This Application Note details the synthetic protocol for converting 5-Chloro-2,4-dinitrobenzotrifluoride (5-Cl-2,4-DNBTF) into dinitroaniline herbicide candidates.

While the commercial herbicide Trifluralin is derived from the 4-chloro-3,5-dinitro isomer (yielding a 2,6-dinitro-4-trifluoromethyl substitution pattern), the use of 5-Cl-2,4-DNBTF yields 2,4-dinitro-5-(trifluoromethyl)aniline derivatives. These compounds are critical in two primary R&D contexts:

-

Structure-Activity Relationship (SAR) Studies: Evaluating the herbicidal efficacy of "inverted" electronic isomers where the trifluoromethyl group is meta to the amine rather than para.

-

Impurity Profiling: Synthesizing definitive analytical standards to quantify regioisomeric impurities in commercial dinitroaniline production batches.

The synthesis relies on a facile Nucleophilic Aromatic Substitution (

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via an addition-elimination mechanism.[1] The electron-withdrawing nitro groups at positions 2 and 4 significantly reduce the electron density at the C5 carbon, facilitating the attack of the nucleophilic amine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the formation of the resonance-stabilized Meisenheimer intermediate followed by chloride elimination.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Purity |

| This compound | Substrate | 1.0 | >97% |

| Di-n-propylamine | Nucleophile | 1.1 | >99% |

| Triethylamine (TEA) | Acid Scavenger | 1.2 | >99% |

| Toluene | Solvent | 10 Vol | Anhydrous |

| Ethanol (95%) | Recrystallization | N/A | USP Grade |

Equipment Setup

-

Reactor: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Addition: Pressure-equalizing addition funnel.

-

Atmosphere: Nitrogen (

) inert blanket (optional but recommended to prevent amine oxidation).

Step-by-Step Methodology

Phase 1: Reaction Initiation

-

Charge: Load 10.0 g (36.9 mmol) of This compound into the reactor.

-

Solvate: Add 100 mL of Toluene. Stir at 300 RPM until fully dissolved.

-

Base Addition: Add 6.2 mL (44.3 mmol) of Triethylamine (TEA) in one portion.

-

Note: TEA is preferred over inorganic bases (like

) for homogenous kinetics in toluene.

-

Phase 2: Nucleophilic Addition

-

Prepare Feed: Mix 5.6 mL (40.6 mmol) of Di-n-propylamine with 10 mL of Toluene in the addition funnel.

-

Controlled Addition: Dropwise add the amine solution to the reactor over 30 minutes .

-

Critical Parameter: Maintain internal temperature

. The reaction is exothermic. If the temperature spikes, pause addition.

-

-

Reaction: Once addition is complete, heat the mixture to 60°C and hold for 3 hours .

Phase 3: Monitoring & Workup

-

IPC (In-Process Control): Sample 50 µL, dilute in Acetonitrile. Analyze via HPLC (C18 column, 70:30 ACN:H2O).

-

Target: Starting material < 0.5%.

-

-

Quench: Cool reaction to room temperature (20-25°C).

-

Wash: Transfer to a separatory funnel.

-

Wash 1: 50 mL 1M HCl (removes unreacted amine and TEA).

-

Wash 2: 50 mL Saturated

(neutralization). -

Wash 3: 50 mL Brine.

-

-

Drying: Dry the organic layer over Anhydrous